molecular formula C31H24N4O3 B2601584 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-68-6

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2601584
CAS No.: 478342-68-6
M. Wt: 500.558
InChI Key: CCVNKLCZZAFVLV-FPODKLOTSA-N
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Description

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Benzimidazole Group: The benzimidazole moiety is introduced via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene derivative with an ethoxy-substituted aniline under dehydrating conditions.

    Final Coupling: The final step involves coupling the benzimidazole-containing intermediate with the imine-containing chromene derivative under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Products may include oxidized benzimidazole derivatives and chromene-quinone structures.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Anticancer: Exhibits potential anticancer activity by inhibiting specific cellular pathways.

    Antimicrobial: Shows promise as an antimicrobial agent against various bacterial strains.

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

Industry

    Pharmaceuticals: Used in the synthesis of novel drug candidates.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and topoisomerases.

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

  • Ethoxy Group : The presence of the ethoxy group in the compound provides unique electronic and steric properties, potentially enhancing its biological activity.
  • Chromene Core : The chromene core is known for its versatile biological activities, making this compound a valuable candidate for drug development.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O3/c1-2-37-24-17-15-23(16-18-24)33-31-25(19-21-7-3-6-10-28(21)38-31)30(36)32-22-13-11-20(12-14-22)29-34-26-8-4-5-9-27(26)35-29/h3-19H,2H2,1H3,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVNKLCZZAFVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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